Akt-1 Inhibition Potency and Kinase Selectivity Profile of Solenopsin Versus Clinical-Stage Akt Inhibitors
Solenopsin inhibits Akt-1 with an IC₅₀ of 10 μM in an ATP-competitive manner, a potency level distinct from high-affinity clinical Akt inhibitors [1]. Crucially, in a kinase selectivity panel of 28 protein kinases, solenopsin at concentrations sufficient for Akt-1 inhibition failed to affect 27 of the 28 kinases tested, indicating a restricted target engagement profile within the kinome [2]. In contrast, clinical-stage allosteric Akt inhibitors such as miransertib (ARQ-092) exhibit substantially higher potency (Akt1 IC₅₀ = 2.7 nM) but also engage Akt2 and Akt3 with IC₅₀ values of 14 nM and 8.1 nM respectively, reflecting a broader isoform inhibition pattern [3]. This differential selectivity signature positions solenopsin as a mechanistically distinct probe for Akt-dependent signaling where complete pan-Akt blockade may be undesirable.
| Evidence Dimension | Akt inhibition potency and kinase selectivity breadth |
|---|---|
| Target Compound Data | IC₅₀ = 10 μM (Akt-1 ATP-competitive); unaffected 27/28 kinases in selectivity panel |
| Comparator Or Baseline | Miransertib (ARQ-092): Akt1 IC₅₀ = 2.7 nM, Akt2 IC₅₀ = 14 nM, Akt3 IC₅₀ = 8.1 nM (allosteric pan-Akt inhibition) |
| Quantified Difference | ~3,700-fold lower biochemical potency for solenopsin, but 96.4% (27/28) selectivity for Akt-1 over other kinases tested; miransertib exhibits nanomolar engagement of all three Akt isoforms |
| Conditions | In vitro kinase activity assays; solenopsin tested at 10 μM in ATP-competitive format; miransertin tested in recombinant kinase assays |
Why This Matters
The unique combination of moderate Akt-1 potency with exceptional kinome-wide selectivity distinguishes solenopsin from clinical Akt inhibitors for applications requiring pathway modulation without complete isoform suppression.
- [1] Arbiser JL, Kau T, Konar M, et al. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis. Blood. 2007;109(2):560-565. View Source
- [2] CORE. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis. 2007. View Source
- [3] Adooq Bioscience. Miransertib hydrochloride (ARQ-092 hydrochloride) Akt inhibitor product datasheet. View Source
